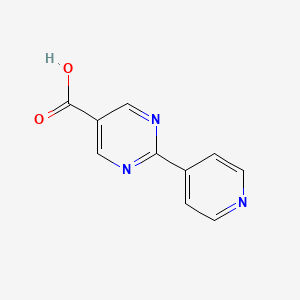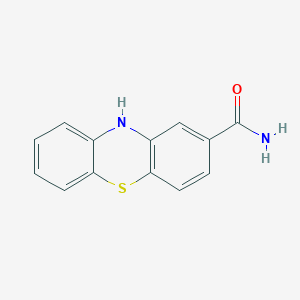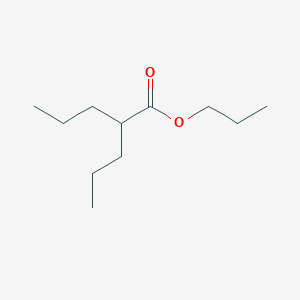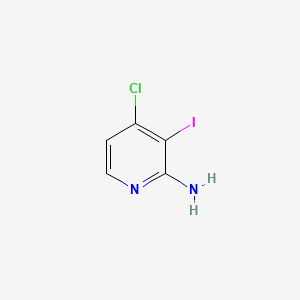
4-Chloro-3-iodopyridin-2-amine
概述
描述
4-Chloro-3-iodopyridin-2-amine is a compound that has garnered significant attention in the field of chemistry, particularly in pharmaceutical research and development. Its unique structure, characterized by the presence of both chlorine and iodine atoms on the pyridine ring, renders it a valuable building block in organic synthesis. The compound’s ability to act as a versatile intermediate has led to its use in the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced materials .
作用机制
Target of Action
4-Chloro-3-iodopyridin-2-amine is a compound that has garnered significant attention in the field of chemistry, particularly in pharmaceutical research and development . .
Mode of Action
The mechanism of action of this compound in chemical reactions is a cornerstone of its utility in various fields. This compound plays a critical role primarily due to the presence of both a reactive amine group and halogen atoms, which offer multiple pathways for chemical interactions and transformations . At its core, this compound acts as a versatile nucleophile and electrophile, thanks to its amine group and halogen atoms, respectively .
Biochemical Pathways
Its unique structure and reactivity profile make it an invaluable tool in the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced materials .
Result of Action
Its ability to act as a versatile intermediate has led to its use in the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced materials .
准备方法
Synthetic Routes and Reaction Conditions
4-Chloro-3-iodopyridin-2-amine can be synthesized through various methods. One common approach involves the halogenation of pyridine derivatives. For instance, tert-butyl (4-chloro-3-iodopyridin-2-yl)carbamate can be dissolved in dichloroethane, followed by the addition of anisole and trifluoroacetic acid at room temperature . This method highlights the use of halogenated intermediates and specific reaction conditions to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation reactions. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods may also incorporate continuous flow processes to enhance production efficiency and scalability .
化学反应分析
Types of Reactions
4-Chloro-3-iodopyridin-2-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, forming carbon-nitrogen bonds.
Electrophilic Substitution: The halogen atoms (chlorine and iodine) can be replaced by other electrophiles under suitable conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Electrophilic Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) are used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted amines, while coupling reactions can produce biaryl compounds .
科学研究应用
4-Chloro-3-iodopyridin-2-amine has diverse applications in scientific research:
Pharmaceutical Research: It serves as a building block for synthesizing anti-HIV agents and other pharmaceuticals.
Agrochemical Synthesis: The compound’s reactivity profile makes it suitable for creating novel pesticides and herbicides.
Material Science: It is used to develop materials with specific electronic or photonic properties.
Chemical Synthesis: As an intermediate, it is crucial for synthesizing various organic molecules.
相似化合物的比较
Similar Compounds
- 2-Chloro-3-iodopyridin-4-amine
- 3-Iodo-5-(trifluoromethyl)pyridin-2-amine
- 6-Amino-5-iodonicotinonitrile
- 3-Iodo-5-nitropyridin-2-amine
- 3-Iodo-5-methylpyridin-2-amine
Uniqueness
4-Chloro-3-iodopyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic properties. The presence of both chlorine and iodine atoms enhances its reactivity and versatility in various chemical reactions, distinguishing it from other similar compounds .
属性
IUPAC Name |
4-chloro-3-iodopyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2/c6-3-1-2-9-5(8)4(3)7/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMULFKDCVPGNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629107 | |
| Record name | 4-Chloro-3-iodopyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
417721-69-8 | |
| Record name | 4-Chloro-3-iodopyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3-iodopyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
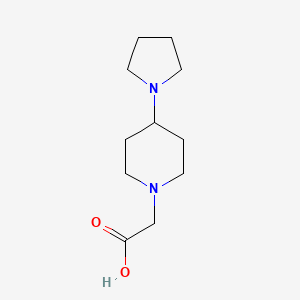
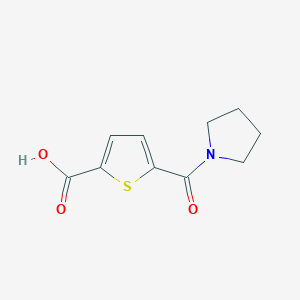
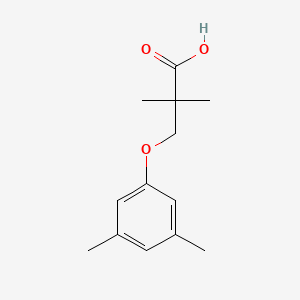
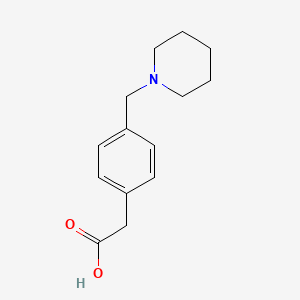
![2-[4-(2-Fluorophenyl)piperazin-1-yl]acetic acid](/img/structure/B1370338.png)

![2-Amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1370344.png)
![2-[(4-Methylpiperazin-1-YL)sulfonyl]ethanamine](/img/structure/B1370345.png)
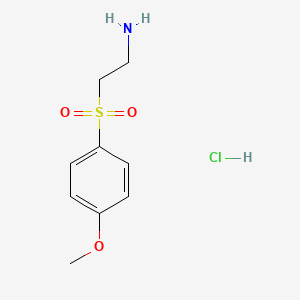
![2-Methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride](/img/structure/B1370350.png)
